Lipophilicity Reduction vs. Unsubstituted Parent Scaffold: XLogP3-AA 0.6 vs. ACD/LogP 1.00
The target compound displays a computed XLogP3-AA of 0.6, which is 0.4 log units lower than the ACD/LogP of 1.00 reported for the unsubstituted pyrrolo[1,2-a]pyrazine parent scaffold [1]. This reduction in lipophilicity is attributable to the C1 hydroxymethyl group. In contrast, the analogous C1-chloro derivative (1-chloropyrrolo[1,2-a]pyrazine, CAS 136927-64-5) exhibits a substantially higher XLogP of 2.4, representing a 1.8 log unit increase over the target compound and a shift toward greater membrane partitioning .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Pyrrolo[1,2-a]pyrazine (parent): ACD/LogP = 1.00; 1-Chloropyrrolo[1,2-a]pyrazine: XLogP = 2.4 |
| Quantified Difference | ΔLogP = -0.4 vs. parent (target more hydrophilic); ΔLogP = -1.8 vs. 1-chloro analog |
| Conditions | Computed using XLogP3 3.0 (PubChem) for target; ACD/Labs Percepta Platform v14.00 (ChemSpider) for parent; XLogP reference value (chem960.com) for 1-chloro analog |
Why This Matters
Lower logP predicts improved aqueous solubility and reduced non-specific protein binding, which can simplify purification, formulation, and reduce false-positive rates in biochemical assays during early-stage screening.
- [1] PubChem Compound Summary CID 68791838. Pyrrolo[1,2-a]pyrazine-1-methanol. XLogP3-AA: 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/68791838 (accessed April 2026). View Source
